3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[(2,5-dimethylfuran-3-yl)methyl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-9-6-11(10(2)18-9)7-14-13(16)15-8-12-4-3-5-17-12/h6,12H,3-5,7-8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMARDCLTSISIEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate-Amine Coupling
Route 1A: (2,5-Dimethylfuran-3-yl)methylamine + (Oxolan-2-yl)methyl Isocyanate
- Synthesis of (2,5-Dimethylfuran-3-yl)methylamine :
Synthesis of (Oxolan-2-yl)methyl Isocyanate :
Coupling : Combine equimolar amounts of the amine and isocyanate in anhydrous dichloromethane at 0°C, followed by gradual warming to room temperature.
Challenges :
- Isocyanate instability necessitates inert atmospheres and moisture-free conditions.
- Competitive formation of biuret byproducts via amine-isocyanate oligomerization.
Yield : 62–68% (crude), requiring column chromatography for purification.
Carbamate-Mediated Urea Formation
Route 2A: Carbamate Activation with Base
- Synthesis of (2,5-Dimethylfuran-3-yl)methyl Carbamate :
- Reaction with (Oxolan-2-yl)methylamine :
Mechanism :
- Base-mediated deprotonation generates an isocyanate intermediate in situ, which reacts with the amine to form the urea.
Advantages :
Oxovanadium-Catalyzed Carbonylation
Route 3A: Direct Urea Synthesis from Amines and CO₂
- Reaction Setup :
Key Observations :
- VO(OPrⁱ)₃ and NH₄VO₃ catalysts facilitate urea formation via a disilylamine intermediate.
- Requires 3Å molecular sieves to absorb water byproducts.
Comparative Analysis of Methodologies
| Method | Yield (%) | Catalyst/Reagent | Key Advantage | Limitation |
|---|---|---|---|---|
| Isocyanate-Amine Coupling | 62–68 | AgOCN | High reactivity | Toxicity of isocyanates |
| Carbamate Activation | 78–82 | Et₃N | Scalability, safety | Prolonged reaction time |
| Vanadium-Catalyzed | 70–75 | NH₄VO₃ | Green chemistry (CO₂ utilization) | Requires moisture control |
Table 1 : Performance metrics of synthetic routes for 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea.
Optimization and Process Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. The furan ring and urea moiety can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with urea backbones and heterocyclic substituents, emphasizing structural variations and their implications (Table 1).
Table 1: Structural and Functional Comparison of Urea Derivatives
*Estimated based on structural analysis.
Key Observations:
Substituent Effects on Solubility: The oxolan group in the target compound likely improves water solubility compared to purely aromatic systems (e.g., benzofuranyl derivatives in ). Conversely, glycosylation in the isoquinolinone derivative () significantly enhances hydrophilicity.
Biological Activity :
- Hydroxyurea derivatives (e.g., ) are associated with radical-scavenging or enzyme-inhibitory activities due to the -NHOH group. The absence of this moiety in the target compound suggests divergent mechanisms.
- Furan-containing compounds (e.g., ) often exhibit antimicrobial or anti-inflammatory properties, though activity depends on the core scaffold.
Toxicity and Safety :
- The hydroxyurea derivative in requires immediate medical attention upon exposure, indicating higher acute toxicity. The target compound’s safety profile is likely milder due to the absence of reactive hydroxyl groups.
Research Findings and Methodological Considerations
- Dose-Effect Analysis: The Litchfield-Wilcoxon method () is widely used to assess median effective doses (ED₅₀) and curve slopes.
- Metabolite Profiling: highlights metabolomic trends for organooxygen compounds. The oxolan group in the target compound may influence its metabolic pathways, favoring phase II conjugation over oxidative degradation.
- Synthetic Routes : Glycosylation strategies () are less relevant here, but urea coupling via carbodiimide chemistry is a plausible synthesis route for the target compound.
Biological Activity
The compound 3-[(2,5-dimethylfuran-3-yl)methyl]-1-[(oxolan-2-yl)methyl]urea is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 279.33 g/mol. The compound features a unique structure that combines a dimethylfuran moiety with an oxolane ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.33 g/mol |
| CAS Number | 2309706-86-1 |
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with an appropriate urea derivative under controlled conditions. The reaction may utilize solvents such as dichloromethane or tetrahydrofuran and can be catalyzed by bases like triethylamine or pyridine. The process is designed to ensure high yield and purity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the furan moiety can inhibit the growth of various cancer cell lines, including murine Sarcoma 180 and L1210 leukemia cells. The mechanism of action is believed to involve interference with cellular metabolism and induction of apoptosis in cancer cells .
Antiviral Activity
In addition to anticancer effects, certain furan-based compounds have demonstrated antiviral activity. For example, compounds with structural similarities have been shown to inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1). This antiviral activity is attributed to their ability to bind effectively to viral enzymes, disrupting the viral life cycle .
Neuroprotective Effects
There is emerging evidence suggesting that the compound may possess neuroprotective properties. Some studies indicate that furan derivatives can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Anticancer Efficacy : A study conducted on a series of urea derivatives found that those containing the dimethylfuran moiety significantly reduced tumor growth in animal models. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antiviral Testing : In vitro tests showed that certain derivatives inhibited HSV-1 replication by over 80%, suggesting that modifications in the furan structure could lead to potent antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
